molecular formula C16H23NO3 B4996238 (2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE

Cat. No.: B4996238
M. Wt: 277.36 g/mol
InChI Key: CTYAJAUSIKQLHX-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE is a complex organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a phenyl ring substituted with a propoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Dimethylation: The morpholine ring is then dimethylated at the 2 and 6 positions using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Introduction of the Propoxy Group: The final step involves the etherification of the phenyl ring with propyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles like thiols or amines replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: Similar structure but with a pyrazole ring instead of a phenyl ring.

    2,6-DIMETHYLMORPHOLINE: Lacks the phenyl and propoxy groups, making it less complex.

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(3-PROPOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with dimethyl and propoxyphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-8-19-15-7-5-6-14(9-15)16(18)17-10-12(2)20-13(3)11-17/h5-7,9,12-13H,4,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYAJAUSIKQLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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